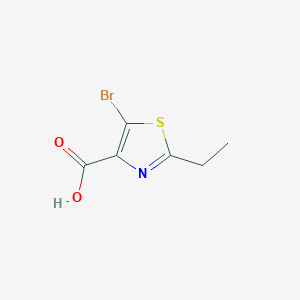
1,4-Dibromo-2,5-divinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,5-divinylbenzene: is an organic compound with the molecular formula C10H8Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two vinyl groups are substituted at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-divinylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of vinyl groups. One common method involves the bromination of 1,4-divinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-2,5-divinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The vinyl groups can participate in addition reactions with electrophiles or radicals.
Polymerization Reactions: The vinyl groups can undergo polymerization to form cross-linked polymer networks.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.
Electrophilic Addition: Reagents such as hydrogen bromide or chlorine can add across the double bonds of the vinyl groups.
Polymerization: Catalysts such as radical initiators (e.g., azobisisobutyronitrile) can be used to initiate the polymerization of the vinyl groups.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Addition Products: The addition of electrophiles to the vinyl groups results in the formation of dibromoalkanes.
Polymers: Cross-linked polymer networks with unique properties can be formed through the polymerization of the vinyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4-Dibromo-2,5-divinylbenzene is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of hypercrosslinked polymers with high surface areas and porosity, which are useful in applications such as gas storage and separation.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with tailored properties. These materials can be used in coatings, adhesives, and other advanced materials applications.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2,5-divinylbenzene in chemical reactions involves the interaction of its bromine atoms and vinyl groups with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In addition reactions, the vinyl groups participate in the formation of new bonds with electrophiles or radicals. The compound’s ability to undergo polymerization is due to the presence of the vinyl groups, which can form cross-linked networks through radical or ionic polymerization mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of vinyl groups.
1,4-Dibromo-2,5-dinitrobenzene: Contains nitro groups instead of vinyl groups, leading to different reactivity and applications.
1,4-Dibromo-2,5-dihydroxybenzene:
Uniqueness: 1,4-Dibromo-2,5-divinylbenzene is unique due to the presence of both bromine atoms and vinyl groups, which provide a combination of reactivity and polymerization potential. This makes it a versatile compound for the synthesis of complex organic molecules and advanced polymer materials.
Eigenschaften
IUPAC Name |
1,4-dibromo-2,5-bis(ethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOANPPGLZIFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1Br)C=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2992245.png)
![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)
![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)
![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)
![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)
![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)
![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)

